2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dihydrazino-1,1'-biphenyl
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl is a fluorinated biphenyl derivative characterized by the presence of eight fluorine atoms and two hydrazino groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of octafluorobiphenyl with hydrazine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: The hydrazino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism by which 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the hydrazino groups facilitate specific chemical reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the hydrazino groups, making it less reactive in certain chemical reactions.
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-diaminobiphenyl:
Uniqueness: 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dihydrazino-1,1’-biphenyl is unique due to the presence of both fluorine atoms and hydrazino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring high thermal stability and specific chemical reactivity .
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydrazinylphenyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F8N4/c13-3-1(4(14)8(18)11(23-21)7(3)17)2-5(15)9(19)12(24-22)10(20)6(2)16/h23-24H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARLZLCXFUDITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)NN)F)F)C2=C(C(=C(C(=C2F)F)NN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294527 | |
Record name | 1,1'-(2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diyl)dihydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-68-2 | |
Record name | NSC96910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diyl)dihydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dihydrazinooctafluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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